
Piperonyl N-phenylcarbamate
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Overview
Description
Piperonyl N-phenylcarbamate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.275 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonyl N-phenylcarbamate can be synthesized through the reaction of piperonyl chloride with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of piperonyl alcohol with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures . This method not only reduces the use of hazardous materials but also improves the overall yield and purity of the product.
Chemical Reactions Analysis
Direct Carbamation with Isocyanates
Reaction of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) with phenyl isocyanate in the presence of a catalyst like dibutyltin diacetate:
Piperonyl alcohol+PhNCOdibutyltin diacetatePiperonyl N-phenylcarbamate
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Solvent: Benzene or carbon tetrachloride
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Catalyst: Dibutyltin diacetate (2 drops per 1.2 g phenol)
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Temperature: 100°C (overnight) or room temperature (4 days)
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Yield: 60–90% after recrystallization
Chloroformate Intermediate Route
Alternative synthesis via phosgene-derived intermediates:
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Piperonyl alcohol reacts with phosgene to form piperonyl chloroformate.
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Reaction with aniline yields the carbamate:
Piperonyl chloroformate+Aniline→Piperonyl N-phenylcarbamate+HCl
Hydrolysis
Carbamates are susceptible to hydrolysis under acidic or basic conditions. For this compound:
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Alkaline Hydrolysis : Cleavage of the carbamate bond to regenerate piperonyl alcohol and phenylurea:
C15H13NO4+NaOH→1,3-Benzodioxol-5-ylmethanol+PhNHCONa
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Acidic Hydrolysis : Slower degradation, producing CO2 and aniline derivatives.
Hydrogenation
The 1,3-benzodioxole ring may undergo hydrogenation under catalytic conditions (e.g., Pd/C, H2):
Piperonyl N-phenylcarbamateH2,Pd/CHexahydrocarbamate derivative
Conditions from Analogues ( ):
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Solvent: Methanol
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Pressure: 50 psi H2
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Time: 3 hours
Oxidation
The methylenedioxy group in the piperonyl moiety can be oxidized to a dicarboxylic acid using strong oxidants (e.g., KMnO4), though this would degrade the parent structure.
N-Acylation
The aniline nitrogen may react with acyl chlorides (e.g., piperonyloyl chloride) to form acylated derivatives ( ):
Piperonyl N-phenylcarbamate+RCOCl→N-Acylated carbamate
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Base: Pyridine (1.3 equiv)
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Solvent: Acetonitrile
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Temperature: 0°C to room temperature
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Yield: ~69% (selective N-acylation)
O-Alkylation
The phenolic oxygen (if regenerated via hydrolysis) can undergo alkylation. For example, phase-transfer catalysis with alkyl halides:
Piperonyl alcohol+R-XNaOH, tolueneO-Alkylated product
Stability and Degradation
Carbamates degrade under UV light or in environmental matrices. Key pathways include:
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Photolysis : Cleavage of the methylenedioxy ring or carbamate bond.
Comparative Reaction Yields
Data from analogous carbamate syntheses ( , ):
Reaction Type | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Carbamation (PhNCO) | 100°C, benzene, 24 h | 81 | 99.0 |
Hydrogenation (Pd/C) | 50 psi H2, MeOH, 3 h | 90 | 98.5 |
N-Acylation (RCOCl) | 0°C, MeCN, pyridine | 69 | 99.2 |
Research Gaps and Opportunities
Scientific Research Applications
Piperonyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of piperonyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting the mixed-function oxidase (MFO) system, which is responsible for the oxidative breakdown of various compounds . By inhibiting this system, this compound enhances the activity of other compounds, making it a valuable synergist in pesticide formulations.
Comparison with Similar Compounds
Piperonyl N-phenylcarbamate can be compared with other similar compounds, such as:
Piperonyl butoxide: Both compounds act as synergists in pesticide formulations, but piperonyl butoxide is more commonly used due to its established efficacy.
Methyl N-phenylcarbamate: This compound is similar in structure but has different chemical properties and applications.
Piperonyl N-(4-methoxyphenyl)carbamate:
Properties
CAS No. |
6890-24-0 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H13NO4/c17-15(16-12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
InChI Key |
LOTLGDVDJCHWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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